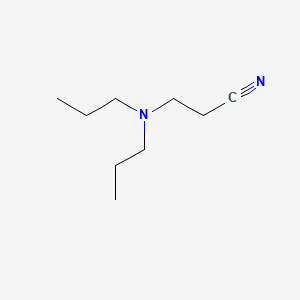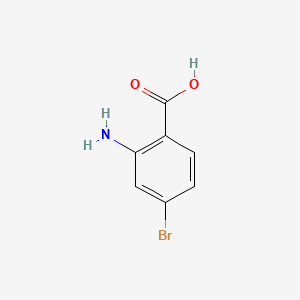
1-Bromo-2-methyl-1-propene
Overview
Description
1-Bromo-2-methyl-1-propene is a useful research compound. Its molecular formula is C4H7Br and its molecular weight is 135 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148224. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity with Various Electrophiles
1-Bromo-2-methyl-1-propene demonstrates interesting reactivity patterns. For instance, 3-bromo-2-trimethylsilyl-1-propene, a related compound, reacts with different electrophiles such as aldehydes, a ketone, nitriles, and terminal alkynes in the presence of zinc, yielding functionalized vinylsilanes. This reactivity has been used in a three-step synthesis of 2-substituted-4-trimethylsilylfurans, starting from 3-bromo-2-trimethylsilyl-1-propene and a nitrile (Knockel & Normant, 1984).
Molecular Structure and Conformation
The molecular structure and conformation of this compound have been extensively studied. For example, gas phase electron diffraction studies have shown that the predominant conformer of 3-bromo-2-methyl-1-propene is in a gauche configuration. This research provides insights into the molecule's structural properties at different temperatures (Schei, 1983).
Fire Suppression Applications
1-Bromo-1-propene/nitrogen gas mixtures have been studied for their fire suppression efficiencies. The addition of 1-bromo-1-propene to nitrogen can significantly enhance the suppression effectiveness of the inert gas. This research suggests potential applications in fire protection using bromoalkene/nitrogen gaseous mixtures (Zou, Vahdat, & Collins, 2001).
Synthesis of Organotin Compounds
This compound has been used in the synthesis of organotin compounds. Isomeric mixtures of these compounds have been prepared and analyzed using NMR techniques, highlighting the compound's versatility in creating varied organometallic structures (Mitchell & Kummetat, 1978).
Radical Intermediate Studies in Chemical Reactions
The compound has been instrumental in studying radical intermediates in chemical reactions. For instance, research involving the photolytic production of radical intermediates in the reaction of OH with propene, using 1-bromo-2-propanol and 2-bromo-1-propanol, offers valuable insights into the behavior of such intermediates (Brynteson et al., 2014).
Safety and Hazards
“1-Bromo-2-methyl-1-propene” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .
Mechanism of Action
Target of Action
1-Bromo-2-methyl-1-propene, also known as Isocrotyl bromide , is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis .
Mode of Action
The compound interacts with its targets through a variety of chemical reactions. For instance, it can undergo nucleophilic addition reactions when treated with n-BuLi, generating the propynyllithium anion in situ . This anion can then participate in further reactions.
Biochemical Pathways
This compound is involved in several biochemical pathways. For example, it can be used in the preparation of esters of 2,4-dienoic acids via a palladium-catalyzed reaction with methyl acrylate in the presence of triethylamine . It’s also used in the total synthesis of ocular age pigment, A2-E .
Pharmacokinetics
Its physical properties, such as boiling point and density, are well-documented .
Result of Action
The result of this compound’s action depends on the specific reaction it’s involved in. For instance, in the synthesis of esters of 2,4-dienoic acids, it contributes to the formation of the desired product .
Biochemical Analysis
Biochemical Properties
1-Bromo-2-methyl-1-propene plays a crucial role in biochemical reactions, particularly in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound can undergo nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. This interaction is facilitated by enzymes that catalyze the reaction, leading to the formation of different organic compounds. The nature of these interactions is primarily based on the reactivity of the bromine atom in the compound, which makes it a good leaving group in substitution reactions .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify cellular components, leading to changes in cell behavior. For example, it can interact with proteins involved in signal transduction, thereby affecting the downstream signaling pathways and ultimately altering gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new chemical bonds. This mechanism is facilitated by enzymes that catalyze the reaction, leading to the formation of new organic compounds. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of different by-products that may have varying effects on cells. Additionally, the compound’s stability can be affected by environmental factors such as temperature and pH, which can influence its reactivity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell behavior. Studies have shown that high doses of this compound can lead to toxic or adverse effects, such as cell death or disruption of cellular processes. These threshold effects are important for understanding the compound’s safety and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and interactions with biomolecules. Understanding the transport and distribution of the compound is essential for determining its bioavailability and potential therapeutic applications .
Properties
IUPAC Name |
1-bromo-2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNUDNHTUZJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184252 | |
| Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-69-4 | |
| Record name | 1-Propene, 1-bromo-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-methyl-1-propene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-methyl-1-propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-2-methyl-1-propene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJM9JG6TGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Bromo-2-methyl-1-propene in the synthesis of A2-E?
A1: this compound serves as a key building block in the multi-step synthesis of A2-E. The research describes its use in a Stille coupling reaction with 2-bromo-4-methylpyridine. This reaction forms a precursor molecule that is further modified to eventually arrive at the target compound, A2-E [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


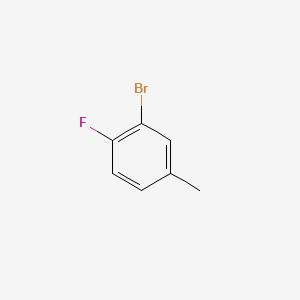
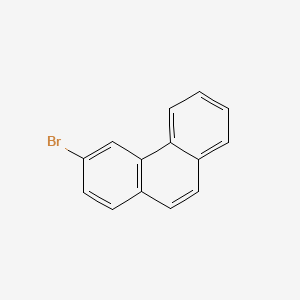
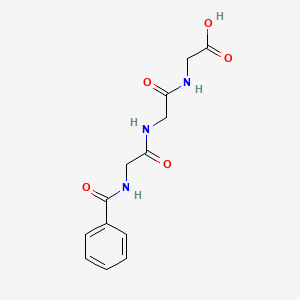


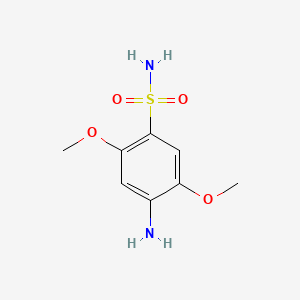
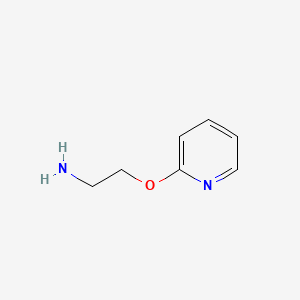
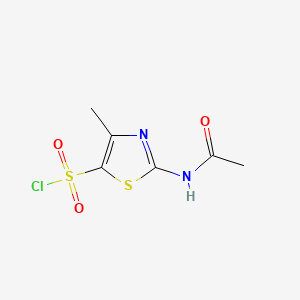
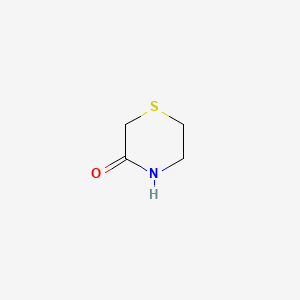

![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)

